molecular formula C10H17NO3 B2884281 tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 2137065-52-0

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B2884281
CAS No.: 2137065-52-0
M. Wt: 199.25
InChI Key: VHMVPTHFTIAYBB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with tert-butanol. One common method involves using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and is tolerant of a variety of amino acid side chains and substituents.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the mineral acid-catalyzed addition of isobutene to amino acids . This method is popular due to the availability of starting materials and the good chemical yields achieved. safety considerations are important as the process requires a sealed apparatus to prevent the evaporation of flammable isobutene.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid methyl ester
  • 2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid ethyl ester

Uniqueness

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability compared to its methyl and ethyl ester counterparts.

Properties

IUPAC Name

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMVPTHFTIAYBB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.